molecular formula C8H7ClN2 B1141527 6-Chloro-4-methyl-1h-pyrrolo[3,2-c]pyridine CAS No. 1352397-22-8

6-Chloro-4-methyl-1h-pyrrolo[3,2-c]pyridine

Cat. No. B1141527
CAS RN: 1352397-22-8
M. Wt: 166.608
InChI Key: PXGUJPBEFUSGJC-UHFFFAOYSA-N
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Description

6-Chloro-4-methyl-1h-pyrrolo[3,2-c]pyridine is a chemical compound with the molecular formula C8H7ClN2. It is also known by other names such as 4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine and 4-chloro-6-methyl-5-azaindole .


Molecular Structure Analysis

The molecular weight of this compound is 166.61 g/mol. The InChI string representation of its structure is InChI=1S/C8H7ClN2/c1-5-4-7-6 (2-3-10-7)8 (9)11-5/h2-4,10H,1H3 . This compound has a topological polar surface area of 28.7 Ų and contains 11 heavy atoms .


Physical And Chemical Properties Analysis

This compound has a computed XLogP3-AA value of 2.3, indicating its lipophilicity . It has one hydrogen bond donor count and one hydrogen bond acceptor count . The compound is non-rotatable, as indicated by its rotatable bond count of 0 .

Scientific Research Applications

Antitumor and Anticancer Activity

These derivatives have shown anticancer activity, making them interesting candidates for cancer therapy. They might work by inhibiting cancer cell growth, inducing apoptosis, or disrupting angiogenesis. The exploration of these compounds in oncology could lead to more effective cancer treatments.

Each of these applications represents a significant area of scientific research where 6-Chloro-4-methyl-1h-pyrrolo[3,2-c]pyridine and its derivatives could make a substantial impact. Ongoing studies and clinical trials will further elucidate their potential and pave the way for new therapeutic agents .

properties

IUPAC Name

6-chloro-4-methyl-1H-pyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c1-5-6-2-3-10-7(6)4-8(9)11-5/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXGUJPBEFUSGJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CNC2=CC(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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